
N'-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to a hydrocarbon chain. This particular compound features a cyclohexyl group and a phenylbutyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcyclohexylamine and 4-phenylbutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and a catalyst to facilitate the reaction.
Reaction Steps: The two amines are reacted with ethylene oxide or a similar reagent to form the desired diamine. The reaction may require heating and stirring to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines or hydrocarbons.
科学研究应用
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The cyclohexyl and phenylbutyl groups may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
N,N’-diethyl-1,2-diaminoethane: A simpler diamine with two ethyl groups.
N,N’-dibutyl-1,2-diaminoethane: A diamine with two butyl groups.
N,N’-diphenyl-1,2-diaminoethane: A diamine with two phenyl groups.
Uniqueness
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of both a cyclohexyl and a phenylbutyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
627524-91-8 |
|---|---|
分子式 |
C19H32N2 |
分子量 |
288.5 g/mol |
IUPAC 名称 |
N'-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H32N2/c1-17-10-12-19(13-11-17)21-16-15-20-14-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,17,19-21H,5-6,9-16H2,1H3 |
InChI 键 |
GXZLHDLUOUEVQB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)NCCNCCCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


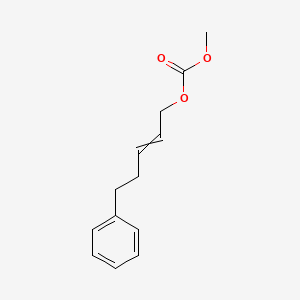

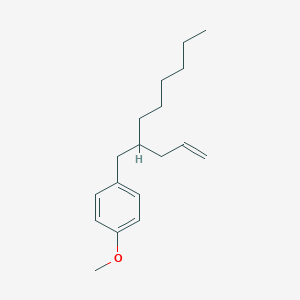
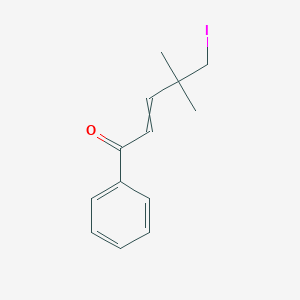
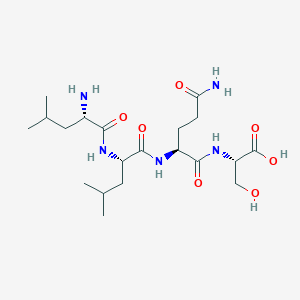
![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
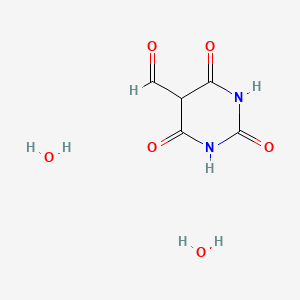
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
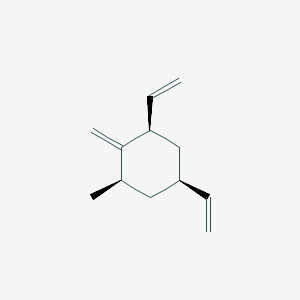
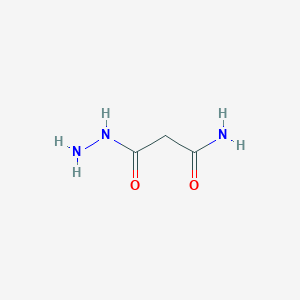
![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)
![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)
